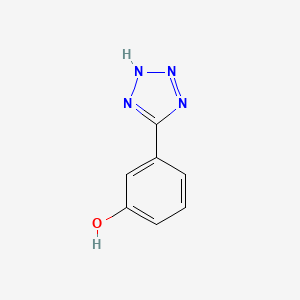

3-(1H-Tetrazol-5-yl)phenol

Overview

Description

“3-(1H-Tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 96859-34-6. It has a molecular weight of 162.15 and its IUPAC name is 3-(1H-tetraazol-5-yl)phenol . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “3-(1H-Tetrazol-5-yl)phenol” related compounds has been reported in several studies. For instance, new complexes have been solvothermally synthesized via in situ nitration from 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol, and 2-(1H-tetrazol-5-yl)phenol precursors as well as nitrate salts as nitration reagents .

Molecular Structure Analysis

The InChI code for “3-(1H-Tetrazol-5-yl)phenol” is 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H, (H,8,9,10,11) and the InChI key is IZORRBUQWFSCII-UHFFFAOYSA-N . The SMILES string representation is Oc1cccc(c1)-c2nnn[nH]2 .

Physical And Chemical Properties Analysis

“3-(1H-Tetrazol-5-yl)phenol” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a flash point of 217.5°C .

Scientific Research Applications

Pharmaceutical Research

3-(1H-Tetrazol-5-yl)phenol is utilized in pharmaceutical research due to its tetrazole ring, which is a bioisostere for the carboxylate group. This property makes it valuable in the design of new drugs, particularly as an angiotensin II receptor antagonist for treating hypertension .

Material Science

In material science, this compound serves as a precursor for the synthesis of complex polymers and organic frameworks. Its phenolic group can participate in various coupling reactions, leading to materials with potential applications in electronics and nanotechnology .

Coordination Chemistry

The tetrazole moiety in 3-(1H-Tetrazol-5-yl)phenol acts as a ligand in coordination chemistry. It can form stable complexes with various metals, which are studied for their catalytic, magnetic, and luminescent properties .

Agricultural Chemistry

Researchers explore the use of 3-(1H-Tetrazol-5-yl)phenol in developing new agrochemicals. Its derivatives may exhibit herbicidal or fungicidal activities, contributing to the protection of crops and yield improvement .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a reagent or a pH indicator due to its color-changing properties upon protonation or deprotonation .

Environmental Science

In environmental science, 3-(1H-Tetrazol-5-yl)phenol derivatives are investigated for their ability to capture and store greenhouse gases. Their porous structures may allow for efficient gas adsorption .

Photographic and Information Recording

The tetrazole ring is photoactive, which means that compounds like 3-(1H-Tetrazol-5-yl)phenol can be used in the development of photographic materials and information recording systems due to their light-sensitive properties .

Explosives Research

Lastly, the high nitrogen content in the tetrazole ring makes 3-(1H-Tetrazol-5-yl)phenol a candidate for the synthesis of energetic materials. Its derivatives are studied for potential applications in explosives .

Safety and Hazards

“3-(1H-Tetrazol-5-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Tetrazole derivatives have been known to interact with various biological targets . More research is needed to identify the specific targets of this compound.

Biochemical Pathways

Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability

Result of Action

It’s known that tetrazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 3-(1H-Tetrazol-5-yl)phenol can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and should be stored in a dry environment . Its reactivity may also be influenced by the presence of other chemicals in its environment .

properties

IUPAC Name |

3-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZORRBUQWFSCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541300 | |

| Record name | 3-(2H-Tetrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Tetrazol-5-yl)phenol | |

CAS RN |

96859-34-6 | |

| Record name | 3-(2H-Tetrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

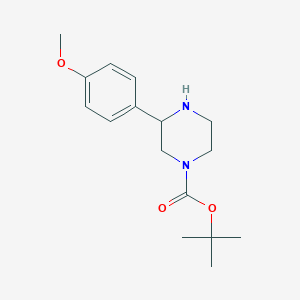

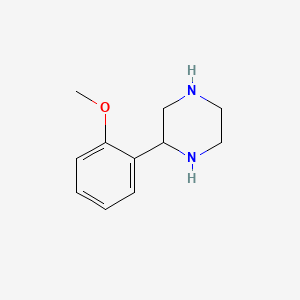

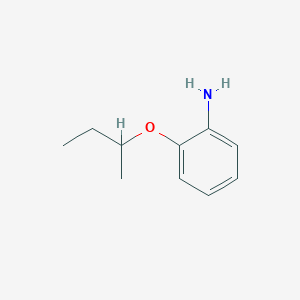

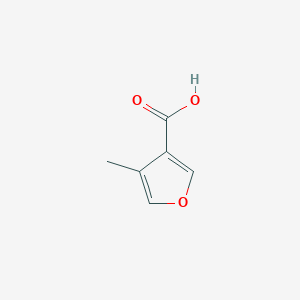

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(1H-Tetrazol-5-yl)phenol contribute to the formation of different MOF structures?

A1: In the study [], 3-(1H-Tetrazol-5-yl)phenol acts as a precursor for the in situ generation of 2,4,6-trinitro-3-(1H-tetrazol-5-yl)phenol (H2L2) through nitration. H2L2 then acts as a ligand, coordinating with silver ions to form the 3D framework structure of [Ag8(L3)4(H2O)]n (complex 8). The positioning of the nitro groups and the tetrazole ring on the phenol influences the ligand's coordination geometry and ultimately dictates the final 3D structure of the MOF. This highlights how subtle variations in ligand structure can lead to diverse MOF architectures.

Q2: Does the nitration of 3-(1H-Tetrazol-5-yl)phenol impact the material properties of the resulting MOFs?

A2: Yes, the in situ nitration of 3-(1H-Tetrazol-5-yl)phenol significantly influences the properties of the resulting MOFs. While the research [] focuses on structural characterization, it suggests that the presence of nitro groups in the ligand contributes to the framework's stability and influences its luminescent properties. Further investigation into the impact of nitration on other material properties like porosity, gas adsorption, and catalytic activity could provide valuable insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.